molecular formula C26H28ClN5O6 B1202796 多潘立酮(单马来酸盐)

多潘立酮(单马来酸盐)

货号 B1202796
分子量: 542 g/mol
InChI 键: OAUUYDZHCOULIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.

科学研究应用

药理学和临床应用

  • 胃肠病学: 多潘立酮有效用于治疗胃轻瘫和慢性恶心呕吐等疾病。在推荐剂量下,它为长期口服给药提供了显着的安全性。它在许多国家广泛使用,并且在美国通过研究性新药申请用于这些适应症 (Reddymasu, Soykan, & McCallum, 2007).

兽医应用

  • 犬内脏利什曼病治疗: 多潘立酮已被评估其对自然感染利什曼原虫的犬的治疗效果。该研究表明,多潘立酮可有效控制和减少这些动物的临床症状和抗体滴度 (Gómez-Ochoa et al., 2009).

透皮给药开发

  • 透皮贴剂: 已经对多潘立酮的透皮给药系统进行开发的研究。这些系统旨在通过皮肤输送多潘立酮,为口服给药提供替代方案。研究表明,开发的透皮治疗系统具有令人满意的物理化学和机械特性 (Madishetti et al., 2010).

胃轻瘫和消化不良治疗

  • 慢性消化不良和止吐应用: 多潘立酮已被评估其在缓解各种原因引起的慢性餐后消化不良、恶心和呕吐症状方面的有效性。在一些研究中,它显示出比其他治疗方法(如甲氧氯普胺)更优越的疗效 (Brogden et al., 1982).

糖尿病性胃轻瘫

  • 糖尿病性胃轻瘫的治疗效果: 多潘立酮已用于治疗糖尿病性胃轻瘫数十年。对各种试验的系统回顾表明,多潘立酮在改善症状、增强胃排空和减少因该病症而住院方面具有显着的疗效 (Sugumar, Singh, & Pasricha, 2008).

代谢和药代动力学研究

  • 代谢表征: 已进行研究以开发一种用于测定多潘立酮及其代谢物的 HPLC 分析方法。该分析方法对于识别主要的药物-药物相互作用和了解多潘立酮的代谢至关重要 (Michaud, Simard, & Turgeon, 2007).

电穿孔和离子导入研究

  • 透皮给药增强: 研究已经探讨了是否可以使用离子导入和电穿孔等技术增强多潘立酮的透皮给药。这些方法显着增加了多潘立酮通过皮肤的渗透 (Jadoul & Préat, 1997).

母乳成分

  • 对母乳的影响: 一项研究评估了多潘立酮对母乳成分的影响。它发现,虽然多潘立酮增加了母乳量,但不会显着改变其营养成分 (Campbell-Yeo et al., 2010).

帕金森病中胃肠道症状改善

  • 帕金森病治疗: 多潘立酮已显示出在接受左旋多巴治疗的帕金森病患者中减少胃肠道症状和加速胃排空的疗效 (Soykan et al., 1997).

激素效应

  • 催乳素和促甲状腺激素释放: 多潘立酮可以显着增加正常人和甲状腺功能减退者的血清催乳素,而促甲状腺激素增加较小,因为它是一种脑外多巴胺受体拮抗剂 (Delitala, Devilla, & Lotti, 1980).

属性

IUPAC Name

but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99497-03-7
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Domperidone (monomaleate)
Reactant of Route 2
Domperidone (monomaleate)
Reactant of Route 3
Domperidone (monomaleate)
Reactant of Route 4
Domperidone (monomaleate)
Reactant of Route 5
Domperidone (monomaleate)
Reactant of Route 6
Reactant of Route 6
Domperidone (monomaleate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。